REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:7]=1)=[O:5])[CH3:2].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
|
105 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=CC(=CN1)C(CCC(=O)O)=O
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Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature over 30 min (FIG. 14)
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 2000-mL 4-necked round-bottom flask was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred at room temperature for 8 h
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Duration
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8 h
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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ADDITION
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Details
|
diluted with 500 mL of water and 500 mL of ethyl acetate
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Type
|
EXTRACTION
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Details
|
The resulting solution was extracted with 3×500 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=CN1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |